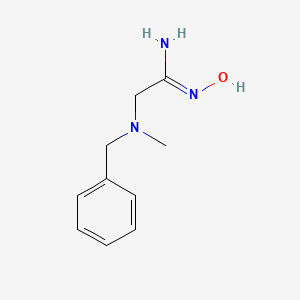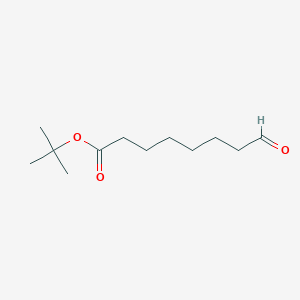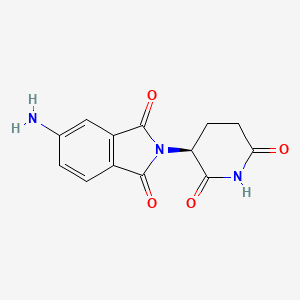
(S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure includes an isoindoline core with an amino group and a dioxopiperidinyl substituent, making it a versatile building block for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method includes the reaction of phthalic anhydride with an appropriate amine under acidic or basic conditions to form the isoindoline-1,3-dione core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
(S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups to the molecule .
科学研究应用
(S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of protein degradation and enzyme inhibition.
Medicine: It has potential therapeutic applications, including the development of drugs for cancer treatment and other diseases.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain proteins, leading to their degradation or inhibition. The compound may also interfere with cellular pathways by binding to enzymes or receptors, thereby modulating their activity .
相似化合物的比较
Similar Compounds
Similar compounds include other isoindoline derivatives such as:
- 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- N-Substituted isoindoline-1,3-dione derivatives
Uniqueness
What sets (S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its ability to form stable complexes with proteins and other biomolecules makes it particularly valuable in drug development and biochemical research .
属性
分子式 |
C13H11N3O4 |
|---|---|
分子量 |
273.24 g/mol |
IUPAC 名称 |
5-amino-2-[(3S)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H11N3O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4,14H2,(H,15,17,18)/t9-/m0/s1 |
InChI 键 |
IICWMVJMJVXCLY-VIFPVBQESA-N |
手性 SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



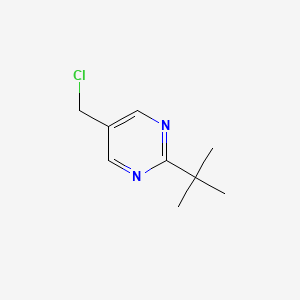
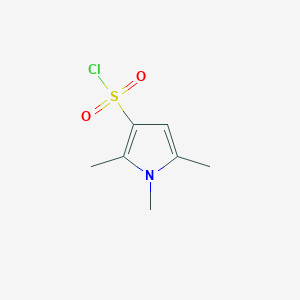
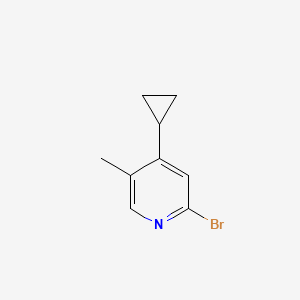

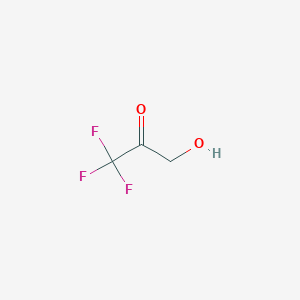
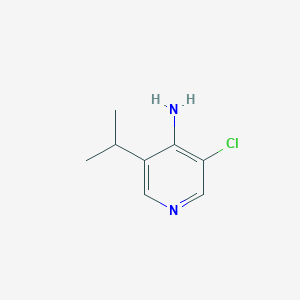
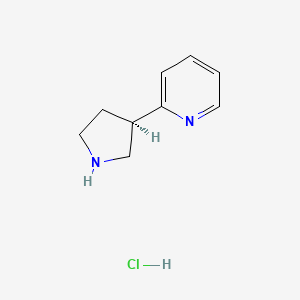
![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12968140.png)

